(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
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Overview
Description
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Background : PTP1B plays a crucial role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
- Methods : The compound 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) was synthesized and characterized. It displayed good PTP1B inhibitory activity (IC50 value of 11.17 μM) and demonstrated anti-hyperglycemic efficacy in diabetic rat models .
- Significance : Compound 4f could serve as a valuable lead molecule for developing antidiabetic drugs based on acetamidobenzoic acid .
Antimycobacterial Activity
- Background : Researchers have investigated imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents .
- Findings : Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides were designed, in silico ADMET predicted, and synthesized. These derivatives show promise for combating mycobacterial infections .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) , a key regulator of insulin and leptin signaling pathways
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that sr-01000908636 may bind to its target protein and inhibit its function . This could lead to alterations in the signaling pathways regulated by the target protein, resulting in changes at the cellular level.
Biochemical Pathways
If ptp1b is indeed a target, the compound could affect insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively. Inhibition of PTP1B could enhance insulin and leptin signaling, potentially leading to improved glucose control and energy balance .
Result of Action
If the compound does indeed inhibit ptp1b, it could potentially enhance insulin and leptin signaling, leading to improved glucose control and energy balance . This could have therapeutic potential for conditions such as Type II diabetes .
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWQYUBUORNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
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